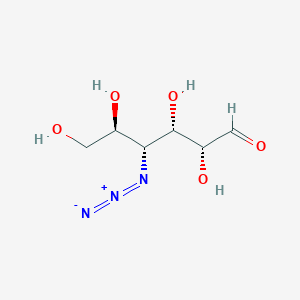

4-Azido-4-deoxyglucose

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azido sugars, including 4-azido-4-deoxy derivatives, often involves the displacement of hydroxyl groups with azido groups. A key strategy in synthesizing these compounds includes the use of protecting groups to control the reaction specificity and yield. For instance, the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose and corresponding α-glucosyl chloride from D-mannose represents a practical approach to generating azido-functionalized sugars (Pavliak & Kováč, 1991).

Molecular Structure Analysis

The introduction of the azido group significantly impacts the molecular structure of glucose derivatives. The azido group can participate in various chemical reactions, altering the sugar's reactivity and interaction with other molecules. In the case of 6-azido-6-deoxy-l-idose, a related compound, its structural analysis revealed enhanced reactivity towards electrophilic addition compared with glucose derivatives, highlighting the effect of azido substitution on sugar reactivity (Hiroki Hamagami et al., 2016).

Chemical Reactions and Properties

Azido sugars are known for their versatility in chemical reactions, especially in bioorthogonal chemistry. The azido group enables the sugar to undergo Hüisgen [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction widely used in the synthesis of glycoconjugates and the labeling of biomolecules. This property was demonstrated in the synthesis and functionalization of azido-containing chemical probes, such as the C-idosyl epigallocatechin gallate, indicating the broad utility of azido sugars in biochemical research (Hiroki Hamagami et al., 2016).

Physical Properties Analysis

The physical properties of 4-azido-4-deoxyglucose, such as solubility, melting point, and crystal structure, are influenced by the presence of the azido group. These properties are crucial for its application in various research fields. For example, the crystal structure analysis of 7-Azido-N,N-diethyl-4,5-O-isopropylidene-4-C-methyl-3,6-anhydro-7-deoxy-d-glycero-d-manno-heptonamide, a related azido sugar, provides insights into the molecular geometry and potential intermolecular interactions facilitated by the azido group (S. F. Jenkinson et al., 2009).

Applications De Recherche Scientifique

1. Application in Glycobiology

- Summary of the Application: Azide-based bioorthogonal click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies .

- Methods of Application: The [3 + 2] dipolar cycloadditions of azides with strained alkynes and the Staudinger ligation of azides and triarylphosphines have been widely used among the extant click reactions .

- Results or Outcomes: This method has been used for glycan non-invasive imaging, glycomics studies and viral surface manipulation for drug discovery .

2. Application in Chemical Synthesis of Amino Sugars

- Summary of the Application: Azide-based compounds are used in the stereoselective synthesis of 1,2- cis -aminoglycoside .

- Methods of Application: The synthesis involves the coupling of glycosyl acceptors with azide-containing sugar donors .

- Results or Outcomes: The method has been used in the synthesis of complex glycoconjugates .

3. Application in O-GlcNAc Metabolism Mechanism

- Summary of the Application: Ac 4 GlcNAz is used to detect the O-GlcNAc metabolism mechanism and its participation in diverse intracellular functions .

- Methods of Application: A biotinylated phosphine capture reagent is used to isolate and detect azido-GlcNAc modified proteins .

- Results or Outcomes: The proteins were detected by nano-HPLC-MS/MS .

4. Application in Synthesis of Complex Glycoconjugates

- Summary of the Application: Azide-based compounds are used in the synthesis of complex glycoconjugates .

- Methods of Application: The synthesis involves the coupling of glycosyl acceptors with azide-containing sugar donors .

- Results or Outcomes: The method has been used in the synthesis of complex glycoconjugates .

5. Application in Activity-Based Protein Profiling

- Summary of the Application: Azide-based bioorthogonal click chemistry has been used in activity-based protein profiling .

- Methods of Application: The method involves the use of azide-based probes that can react with active enzymes in complex proteomes .

- Results or Outcomes: This approach has been used to study enzyme activities in complex biological systems .

6. Application in Carbohydrate Microarrays

- Summary of the Application: Azide-based bioorthogonal click chemistry has been used in the development of carbohydrate microarrays .

- Methods of Application: The method involves the use of azide-functionalized carbohydrates that can be immobilized on a surface through click chemistry .

- Results or Outcomes: This approach has been used to study carbohydrate-protein interactions .

Safety And Hazards

Orientations Futures

Azide-based bioorthogonal click chemistry, which includes the use of 4-Azido-4-deoxyglucose, has several potential future directions. These include the development of new bioorthogonal couples, improvement of existing reagents, and expansion of applications in glycobiology, particularly in glycan metabolic engineering . The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Propriétés

IUPAC Name |

(2R,3S,4R,5S)-4-azido-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-5(3(12)1-10)6(14)4(13)2-11/h2-6,10,12-14H,1H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDMQMIMGQKBTN-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942539 | |

| Record name | 4-Azido-4-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-4-deoxyglucose | |

CAS RN |

20379-59-3 | |

| Record name | 4-Azido-4-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azido-4-deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

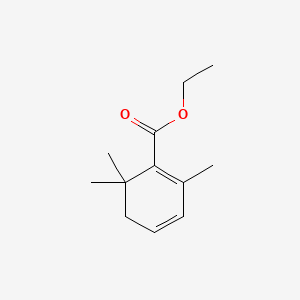

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)

![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)

![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)